molecular formula C22H25N3O B8445746 N-(1-(2-(1H-Indol-3-yl)ethyl)-3-piperidinyl)benzamide CAS No. 26844-13-3

N-(1-(2-(1H-Indol-3-yl)ethyl)-3-piperidinyl)benzamide

Cat. No. B8445746
M. Wt: 347.5 g/mol
InChI Key: HZZCZFXEMXEVKJ-UHFFFAOYSA-N
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Patent
US04162252

Procedure details

Following the procedure of Example 1 above 3-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide upon reduction with sodium borohydride in isopropanol gives the title compound.
Name
3-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([NH:10][C:11]1[CH:12]=[N+:13]([CH2:17][CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)[CH:14]=[CH:15][CH:16]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+]>C(O)(C)C>[C:2]([NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:17][CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)[CH2:12]1)(=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)(=O)NC=1C=[N+](C=CC1)CCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1CN(CCC1)CCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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